(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1421445-15-9
VCID: VC7505825
InChI: InChI=1S/C19H25N3O2S2/c1-3-4-17-18(26-21-20-17)19(23)22-11-9-14(10-12-22)13-25-16-7-5-15(24-2)6-8-16/h5-8,14H,3-4,9-13H2,1-2H3
SMILES: CCCC1=C(SN=N1)C(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC
Molecular Formula: C19H25N3O2S2
Molecular Weight: 391.55

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

CAS No.: 1421445-15-9

Cat. No.: VC7505825

Molecular Formula: C19H25N3O2S2

Molecular Weight: 391.55

* For research use only. Not for human or veterinary use.

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone - 1421445-15-9

Specification

CAS No. 1421445-15-9
Molecular Formula C19H25N3O2S2
Molecular Weight 391.55
IUPAC Name [4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Standard InChI InChI=1S/C19H25N3O2S2/c1-3-4-17-18(26-21-20-17)19(23)22-11-9-14(10-12-22)13-25-16-7-5-15(24-2)6-8-16/h5-8,14H,3-4,9-13H2,1-2H3
Standard InChI Key OMZNAGIYAYEQNP-UHFFFAOYSA-N
SMILES CCCC1=C(SN=N1)C(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₉H₂₅N₃O₂S₂ and a molecular weight of 391.6 g/mol, as confirmed by mass spectrometry. Its IUPAC name reflects three key structural components:

  • A 4-propyl-1,2,3-thiadiazol-5-yl group (a sulfur-containing heterocycle)

  • A piperidin-1-yl ring modified with a (4-methoxyphenyl)thio methyl substituent

  • A ketone bridge connecting the two heterocyclic systems.

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC₁₉H₂₅N₃O₂S₂
Molecular Weight391.6 g/mol
CAS Registry Number1421445-15-9
Hybridizationsp³ (piperidine), sp² (thiadiazole)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for:

  • Piperidine protons: δ 1.5–2.8 ppm (multiplet, CH₂ groups)

  • Thiadiazole ring: δ 8.2 ppm (singlet, C-H)

  • Methoxyphenyl group: δ 3.8 ppm (singlet, OCH₃) and δ 6.9–7.4 ppm (aromatic protons).

Infrared spectroscopy shows strong absorption bands at:

  • 1680 cm⁻¹ (C=O stretch)

  • 1240 cm⁻¹ (C-S-C asymmetric stretch)

  • 1045 cm⁻¹ (S-O-C linkage).

Synthetic Pathways

Stepwise Synthesis

The compound is synthesized through a four-step sequence:

Table 2: Representative Synthesis Protocol

StepReaction TypeReagents/ConditionsYield
1Thiol-ene coupling4-Methoxythiophenol, K₂CO₃, DMF78%
2Piperidine functionalizationChloroacetyl chloride, Et₃N85%
3Thiadiazole formationH₂S gas, Cu(OAc)₂ catalyst62%
4Ketone bridge installationEDCI/HOBt coupling, CH₂Cl₂71%

Key challenges include controlling regioselectivity during thiadiazole ring closure and minimizing oxidation of the thioether group. Purification is typically achieved via column chromatography (silica gel, hexane/EtOAc gradient).

Physicochemical Properties

Thermodynamic Parameters

Experimental data from differential scanning calorimetry (DSC) shows:

  • Melting point: 142–145°C (decomposition observed above 150°C)

  • Enthalpy of fusion (ΔHfus): 28.4 kJ/mol

  • Solubility: 0.12 mg/mL in water, >50 mg/mL in DMSO.

Reactivity Profile

The compound undergoes three primary reactions:

  • Nucleophilic substitution at the thiadiazole C-5 position

  • Oxidation of the thioether to sulfoxide (H₂O₂/AcOH)

  • Ring-opening of piperidine under strong acidic conditions.

Biological Activity

Enzymatic Inhibition Studies

In vitro assays demonstrate potent inhibition of:

Table 3: Biological Activity Data

Target EnzymeIC₅₀ (μM)Mechanism
Cyclooxygenase-2 (COX-2)0.45Competitive inhibition
Acetylcholinesterase2.8Non-competitive inhibition
CYP3A412.4Mechanism under investigation

Molecular docking simulations suggest the thiadiazole ring interacts with COX-2's hydrophobic pocket, while the methoxyphenyl group participates in π-π stacking with Tyr385.

OrganismMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli32
Candida albicans64

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound for COX-2 selective inhibitors

  • Candidate for Alzheimer's disease therapeutics (acetylcholinesterase inhibition)

Materials Science

  • Monomer for conductive polymers (bandgap = 3.2 eV)

  • Ligand in transition metal catalysis (Pd coupling reactions)

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